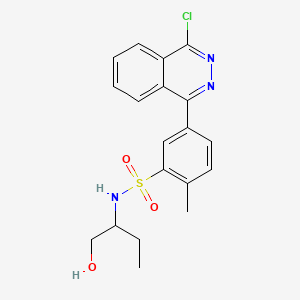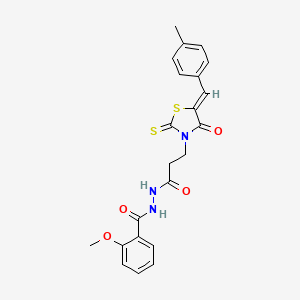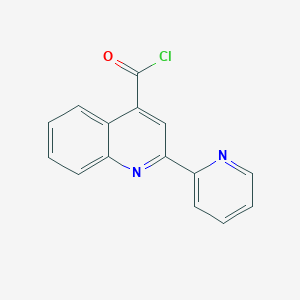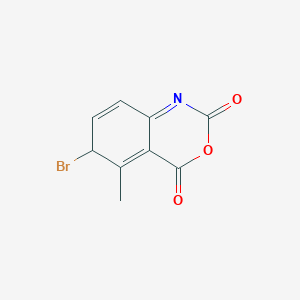
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorophthalazinyl group, a hydroxybutyl group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chlorophthalazinyl intermediate: This step might involve the chlorination of phthalazine under controlled conditions.
Attachment of the hydroxybutyl group: This could be achieved through a nucleophilic substitution reaction, where a suitable butyl derivative reacts with the chlorophthalazinyl intermediate.
Introduction of the methylbenzenesulfonamide group: This step might involve sulfonation of a methylbenzene derivative followed by amide formation with the hydroxybutyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications could involve its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxypropyl)-2-methylbenzenesulfonamide
Uniqueness
The unique combination of functional groups in 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-14(11-24)23-27(25,26)17-10-13(9-8-12(17)2)18-15-6-4-5-7-16(15)19(20)22-21-18/h4-10,14,23-24H,3,11H2,1-2H3 |
InChI Key |
JYWATKNJYSEZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15133283.png)

![Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B15133294.png)
![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133296.png)
![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)

![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)

![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)



